molecular formula C16H23N3O2 B250791 N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

Numéro de catalogue: B250791
Poids moléculaire: 289.37 g/mol
Clé InChI: FWAIJPDOBSSCAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a piperazine derivative and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of BPPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. BPPA has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
BPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve cognitive function in animal models. BPPA has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, BPPA has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BPPA is its ability to cross the blood-brain barrier, making it a potentially useful compound for the treatment of neurological disorders. Additionally, BPPA has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of BPPA is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on BPPA. One area of interest is the development of more efficient synthesis methods for BPPA, which could improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of BPPA and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of BPPA could improve its potential for use in clinical settings.
Conclusion:
In conclusion, BPPA is a synthetic compound that has shown promising potential for a variety of therapeutic applications. Its ability to cross the blood-brain barrier and low toxicity make it an attractive candidate for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action of BPPA and its potential limitations. Overall, BPPA represents an exciting area of research in the field of medicinal chemistry.

Méthodes De Synthèse

The synthesis of BPPA involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via an acylation process, resulting in the formation of BPPA. The yield of BPPA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Applications De Recherche Scientifique

BPPA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BPPA has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, BPPA has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

Propriétés

Formule moléculaire

C16H23N3O2

Poids moléculaire

289.37 g/mol

Nom IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H23N3O2/c1-3-4-16(21)19-11-9-18(10-12-19)15-7-5-14(6-8-15)17-13(2)20/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)

Clé InChI

FWAIJPDOBSSCAE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

SMILES canonique

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.